molecular formula C14H22O2 B3056956 2-(tert-butyl)-4-(3-hydroxypropyl)-6-methylphenol CAS No. 75546-54-2

2-(tert-butyl)-4-(3-hydroxypropyl)-6-methylphenol

Cat. No. B3056956
M. Wt: 222.32 g/mol
InChI Key: BHVGRRDNGXMZNS-UHFFFAOYSA-N
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Patent
US04910286

Procedure details

To a suspension lithium aluminum hydride (15.2 g) in tetrahydrofuran (500 mL) is added over a period of 60 minutes ethyl 3-[3-(1,1-dimethylethyl)-4-hydroxy-5-methylphenyl]propionate (80.0 g) in tetrahydrofuran (100 mL). The mixture is heated at reflux for 2 hours and then quenched by the sequential addition of water (17 mL), 10% aqueous sodium hydroxide (17 mL) and water (51 mL). The resulting suspension is washed with tetrahydrofuran and the filtrate is concentrated to give 40 g of crude 3-[3-(1,1-dimethylethyl)-4-hydroxy-5-methylphenyl]propanol. The crude intermediate is crystallized from heptane/toluene to give 38 g of light yellow crystals. The 1H NMR and field desorption spectra are consistent with the above-specified product.
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][C:8]([C:11]1[CH:12]=[C:13]([CH2:19][CH2:20][C:21](OCC)=[O:22])[CH:14]=[C:15]([CH3:18])[C:16]=1[OH:17])([CH3:10])[CH3:9]>O1CCCC1>[CH3:10][C:8]([C:11]1[CH:12]=[C:13]([CH2:19][CH2:20][CH2:21][OH:22])[CH:14]=[C:15]([CH3:18])[C:16]=1[OH:17])([CH3:7])[CH3:9] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
15.2 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
80 g
Type
reactant
Smiles
CC(C)(C)C=1C=C(C=C(C1O)C)CCC(=O)OCC
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
quenched by the sequential addition of water (17 mL), 10% aqueous sodium hydroxide (17 mL) and water (51 mL)
WASH
Type
WASH
Details
The resulting suspension is washed with tetrahydrofuran
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)C=1C=C(C=C(C1O)C)CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 40 g
YIELD: CALCULATEDPERCENTYIELD 59.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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